(4-Phenylphenyl) 1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylate
Overview
Description
(4-Phenylphenyl) 1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylphenyl) 1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the biphenyl group: This step may involve a Suzuki coupling reaction between a biphenyl boronic acid and a halogenated pyrazole intermediate.
Addition of the cyanoethyl group: This can be done via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to ensure environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the biphenyl moiety.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, especially at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
Oxidation products: Oxidized derivatives of the pyrazole or biphenyl rings.
Reduction products: Amino derivatives from the reduction of the nitro group.
Substitution products: Various substituted pyrazole or biphenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology and Medicine
Pharmacology: Pyrazole derivatives are studied for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents.
Biochemistry: These compounds can be used as probes to study enzyme mechanisms and other biochemical processes.
Industry
Agriculture: Some pyrazole derivatives are used as pesticides or herbicides.
Chemical Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Phenylphenyl) 1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4-biphenylyl 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylate: Similar structure with a different position of the nitro group.
4-biphenylyl 1-(2-cyanoethyl)-3-(3-aminophenyl)-1H-pyrazole-4-carboxylate: Similar structure with an amino group instead of a nitro group.
Uniqueness
The unique combination of functional groups in (4-Phenylphenyl) 1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylate may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds. Its specific applications and effectiveness would need to be validated through experimental studies.
Properties
IUPAC Name |
(4-phenylphenyl) 1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4/c26-14-5-15-28-17-23(24(27-28)20-8-4-9-21(16-20)29(31)32)25(30)33-22-12-10-19(11-13-22)18-6-2-1-3-7-18/h1-4,6-13,16-17H,5,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAASUCNKCBYIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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